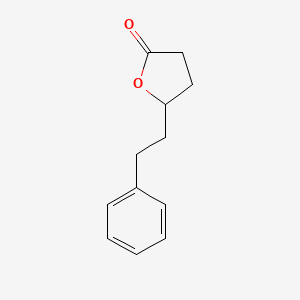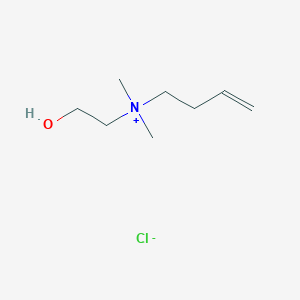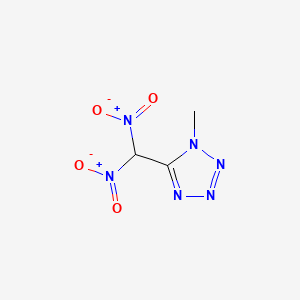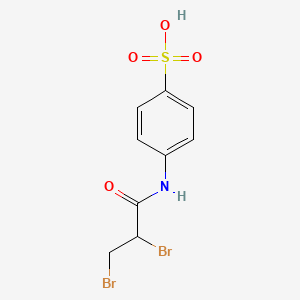
2(3H)-Furanone, dihydro-5-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- is an organic compound belonging to the class of furanones It is characterized by a furanone ring structure with a phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylethyl derivatives and furanone precursors, which undergo cyclization in the presence of catalysts and under specific temperature and pressure conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated furanone derivatives .
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one: This compound shares a similar furanone structure with a phenylethyl group but differs in the presence of additional hydroxyl and methoxy substituents.
4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one: Another similar compound with a furanone ring and phenylethyl group, but with different substituents.
Uniqueness
2(3H)-Furanone, dihydro-5-(2-phenylethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.
Propriétés
Numéro CAS |
112606-95-8 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
ONECXZFGYJSVIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)

silane](/img/structure/B14313179.png)


![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)

![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
